Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate is an organic compound that features a boron-containing dioxaborolane ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with boronic acid pinacol esters. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a thiazole-4-boronic acid pinacol ester reacts with methyl 2-bromothiazole-4-carboxylate in the presence of a palladium catalyst and a base under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The boron-containing dioxaborolane ring can participate in various substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an inert atmosphere.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the coupling partner used.
Scientific Research Applications
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the thiazole ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Phenylboronic acid pinacol ester
Uniqueness: Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate is unique due to the presence of both a thiazole ring and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.
Properties
Molecular Formula |
C11H16BNO4S |
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Molecular Weight |
269.13 g/mol |
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-7(6-18-9)8(14)15-5/h6H,1-5H3 |
InChI Key |
JILRFLBMOUXPNY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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